molecular formula C4H11AsO2 B14430709 Ethanol, 2-(dimethylarsinyl)- CAS No. 82563-93-7

Ethanol, 2-(dimethylarsinyl)-

Cat. No.: B14430709
CAS No.: 82563-93-7
M. Wt: 166.05 g/mol
InChI Key: UWOZAQRDLRRANI-UHFFFAOYSA-N
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Description

Ethanol, 2-(dimethylarsinyl)- is an organoarsenic compound characterized by the presence of an ethanol backbone with a dimethylarsinyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-(dimethylarsinyl)- typically involves the reaction of dimethylarsinic acid with ethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods: On an industrial scale, the production of ethanol, 2-(dimethylarsinyl)- may involve more advanced techniques such as continuous flow reactors to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-(dimethylarsinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding arsenic oxides.

    Reduction: Reduction reactions can convert the compound into simpler arsenic-containing molecules.

    Substitution: The dimethylarsinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of organoarsenic derivatives.

Scientific Research Applications

Ethanol, 2-(dimethylarsinyl)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a tool in biochemical research.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is utilized in the manufacturing of specialized chemicals and materials, including semiconductors and catalysts.

Mechanism of Action

The mechanism of action of ethanol, 2-(dimethylarsinyl)- involves its interaction with various molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. It may also interact with cellular membranes and affect ion channels, leading to changes in cellular signaling and metabolism. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

  • Methanol, 2-(dimethylarsinyl)-
  • Propanol, 2-(dimethylarsinyl)-
  • Butanol, 2-(dimethylarsinyl)-

Comparison: Ethanol, 2-(dimethylarsinyl)- is unique due to its specific ethanol backbone, which imparts distinct chemical and physical properties compared to its analogs. For instance, the solubility, reactivity, and biological activity of ethanol, 2-(dimethylarsinyl)- may differ significantly from those of methanol, 2-(dimethylarsinyl)- or propanol, 2-(dimethylarsinyl)-. These differences make ethanol, 2-(dimethylarsinyl)- particularly valuable for certain applications where its specific properties are advantageous.

Properties

82563-93-7

Molecular Formula

C4H11AsO2

Molecular Weight

166.05 g/mol

IUPAC Name

2-dimethylarsorylethanol

InChI

InChI=1S/C4H11AsO2/c1-5(2,7)3-4-6/h6H,3-4H2,1-2H3

InChI Key

UWOZAQRDLRRANI-UHFFFAOYSA-N

Canonical SMILES

C[As](=O)(C)CCO

Origin of Product

United States

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